5-Bromo-6-methyl-8-nitroquinoline
Beschreibung
5-Bromo-6-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Eigenschaften
Molekularformel |
C10H7BrN2O2 |
|---|---|
Molekulargewicht |
267.08 g/mol |
IUPAC-Name |
5-bromo-6-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-5-8(13(14)15)10-7(9(6)11)3-2-4-12-10/h2-5H,1H3 |
InChI-Schlüssel |
NMSZUBQNKATDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1Br)C=CC=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-8-nitroquinoline typically involves the bromination, methylation, and nitration of quinoline derivatives. One common method includes the bromination of 6-methylquinoline followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution pattern on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Electrophilic Substitution: Bromine in acetic acid.
Major Products:
Nucleophilic Substitution: 5-Methoxy-6-methyl-8-nitroquinoline.
Reduction: 5-Bromo-6-methyl-8-aminoquinoline.
Electrophilic Substitution: 5-Bromo-6-methyl-8-bromoquinoline.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and methyl groups influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-6-methoxy-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
- 6-Chloro-8-nitroquinoline
Comparison: Compared to its analogs, 5-Bromo-6-methyl-8-nitroquinoline exhibits unique chemical reactivity due to the combined presence of bromine, methyl, and nitro groups. This combination enhances its potential for diverse chemical transformations and biological activities. For instance, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro analog .
Biologische Aktivität
5-Bromo-6-methyl-8-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of bromine, methyl, and nitro functional groups. Its unique structure enhances its chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry, microbiology, and cancer research.
- Molecular Formula : C10H7BrN2O2
- Molecular Weight : 267.1 g/mol
- CAS Number : 326798-95-2
- Purity : 95%
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that are capable of damaging cellular components in pathogens or cancer cells. The presence of bromine and methyl groups enhances the compound's binding affinity towards specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism involves the formation of reactive species that disrupt cellular functions in bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Notably, studies have shown that derivatives of quinoline compounds containing similar structural features exhibit potent anticancer activities. For instance, a series of derivatives were tested against drug-sensitive and multidrug-resistant cancer cell lines, revealing IC50 values ranging from 0.59 to 1.52 µM . The anticancer activity is believed to be mediated through the induction of apoptosis and mitochondrial dysfunction in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 5-Bromo-6-methoxy-8-nitroquinoline | Contains a methoxy group instead of a methyl group; exhibits different reactivity patterns. |
| 6-Methyl-8-nitroquinoline | Lacks the bromine substituent; shows reduced nucleophilic substitution potential. |
| 5,7-Dibromo-8-hydroxyquinoline | Contains two bromine atoms; may exhibit enhanced reactivity but different biological activity profile. |
| 6-Chloro-8-nitroquinoline | Chlorine instead of bromine; affects reactivity in nucleophilic substitution reactions. |
The unique combination of bromine, methyl, and nitro groups in this compound enhances its reactivity compared to these analogs, making it particularly valuable in synthetic and biological applications.
Case Studies
- Antimicrobial Effectiveness : In a study assessing the antimicrobial activity of various quinoline derivatives, this compound was found to inhibit the growth of several bacterial strains effectively, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Activity : A series of studies focused on the anticancer properties revealed that derivatives containing the quinoline scaffold exhibited significant cytotoxicity against multiple cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival and death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
